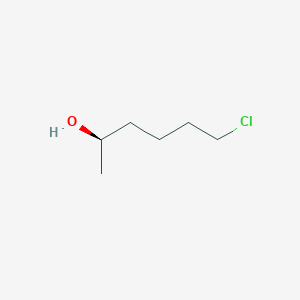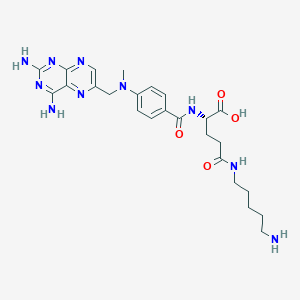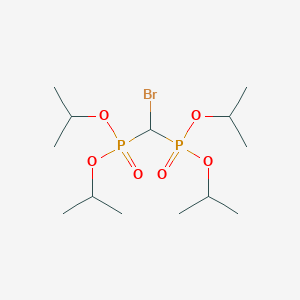
Tetraisopropyl Bromomethanediphosphonate
Vue d'ensemble
Description
Tetraisopropyl Bromomethanediphosphonate is a chemical compound with the molecular formula C13H29BrO6P2 and a molecular weight of 423.22 . It is used as a detergent additive .
Molecular Structure Analysis
Tetraisopropyl Bromomethanediphosphonate contains a total of 50 bonds, including 21 non-H bonds, 2 multiple bonds, 10 rotatable bonds, 2 double bonds, and 2 phosphonate(s) (thio-) .Applications De Recherche Scientifique
Detergent Additive
Tetraisopropyl Bromomethanediphosphonate is known to be used as a detergent additive . In this role, it can help to improve the cleaning power of detergents and potentially enhance their ability to break down and remove dirt and grime.
Precursor for Atomic Layer Deposition
There is some evidence to suggest that Tetraisopropyl Bromomethanediphosphonate could be used as a precursor for atomic layer deposition . This is a technique used in materials science to deposit thin films of materials at the atomic scale, which is crucial for the fabrication of semiconductors and nanotechnology.
Safety and Hazards
Mécanisme D'action
Target of Action
Tetraisopropyl Bromomethanediphosphonate is a type of bisphosphonate . Bisphosphonates primarily target osteoclasts, the cells responsible for bone resorption . They attach to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .
Mode of Action
Bisphosphonates, including Tetraisopropyl Bromomethanediphosphonate, inhibit osteoclastic bone resorption . They impair the ability of osteoclasts to form the ruffled border, adhere to the bony surface, and produce the protons necessary for continued bone resorption . Additionally, bisphosphonates reduce osteoclast activity by decreasing osteoclast progenitor development and recruitment and by promoting osteoclast apoptosis .
Biochemical Pathways
Bisphosphonates can be metabolically incorporated into non-hydrolysable analogues of ATP that accumulate intracellularly in osteoclasts, causing osteoclast cell death by apoptosis . The more potent nitrogen-containing bisphosphonates inhibit FPP synthase, an enzyme in the mevalonate pathway . Inhibition of this enzyme in osteoclasts prevents the biosynthesis of isoprenoid lipids that are required for the prenylation of small GTPase signaling proteins necessary for osteoclast function .
Pharmacokinetics
Bisphosphonates, in general, are known to have unique pharmacokinetic properties . They are poorly absorbed orally, bind strongly to bone, and are eliminated slowly . These properties contribute to their long-lasting effects on bone metabolism .
Result of Action
The molecular and cellular effects of Tetraisopropyl Bromomethanediphosphonate’s action are primarily seen in osteoclasts. The compound inhibits osteoclast activity, leading to a decrease in bone resorption . This results in an overall increase in bone mass and density .
Action Environment
It is known that the compound is used as a detergent additive . Therefore, its action, efficacy, and stability may be influenced by factors such as pH, temperature, and the presence of other chemicals in the detergent formulation.
Propriétés
IUPAC Name |
2-[[bromo-di(propan-2-yloxy)phosphorylmethyl]-propan-2-yloxyphosphoryl]oxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29BrO6P2/c1-9(2)17-21(15,18-10(3)4)13(14)22(16,19-11(5)6)20-12(7)8/h9-13H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHQHSDNPIIUPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(P(=O)(OC(C)C)OC(C)C)Br)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29BrO6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541829 | |
| Record name | Tetrapropan-2-yl (bromomethylene)bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraisopropyl Bromomethanediphosphonate | |
CAS RN |
10596-20-0 | |
| Record name | Tetrapropan-2-yl (bromomethylene)bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




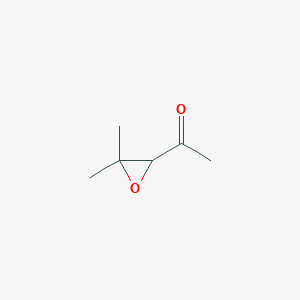
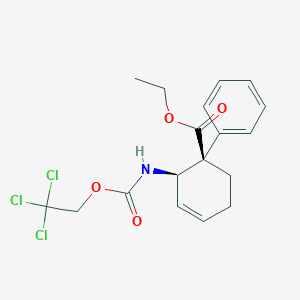
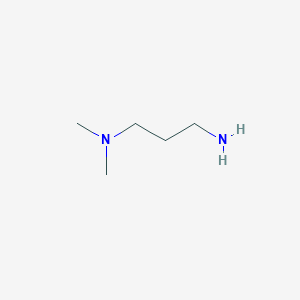
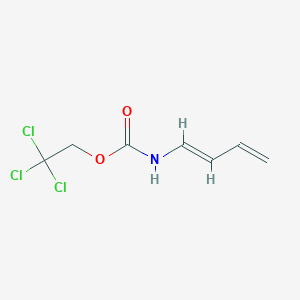

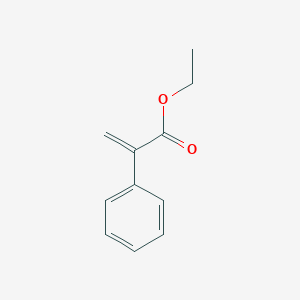
![1-[4-Hydroxy-3-(methylamino)phenyl]ethanone](/img/structure/B130739.png)
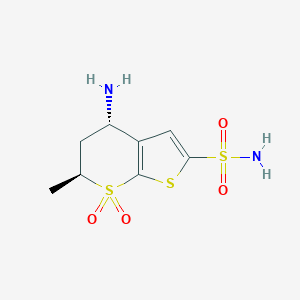
![Bicyclo[2.2.2]octa-2,5-diene-2-carboxylic acid](/img/structure/B130743.png)
